6-Ethyl-5-fluoronicotinaldehyde

Catalog No.
S8560242
CAS No.
M.F
C8H8FNO
M. Wt
153.15 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethyl-5-fluoronicotinaldehyde

Product Name

6-Ethyl-5-fluoronicotinaldehyde

IUPAC Name

6-ethyl-5-fluoropyridine-3-carbaldehyde

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

InChI

InChI=1S/C8H8FNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-5H,2H2,1H3

InChI Key

GMGRIWIEQWKRNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C=O)F

6-Ethyl-5-fluoronicotinaldehyde is a chemical compound characterized by a pyridine ring with an ethyl group and a fluorine atom attached to the 6 and 5 positions, respectively, along with an aldehyde functional group at the 2 position. This compound belongs to the class of fluorinated heterocycles, which are significant in medicinal chemistry due to their unique properties and biological activities. The structural formula can be represented as C10_{10}H10_{10}F1_{1}N1_{1}O1_{1}.

Typical for aldehydes and fluorinated compounds. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
  • Electrophilic Substitution: The presence of the fluorine atom can influence electrophilic aromatic substitution reactions on the pyridine ring, affecting regioselectivity.

The biological activity of 6-Ethyl-5-fluoronicotinaldehyde has been explored in various studies, particularly in relation to its potential as an antibacterial and antifungal agent. Fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. Additionally, this compound may interact with specific biological targets, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 6-Ethyl-5-fluoronicotinaldehyde:

  • Direct Fluorination: Starting from 6-Ethylnicotinaldehyde, fluorination can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Reformulation Reactions: The compound can be synthesized through reformulation techniques involving the reaction of ethylpyridine derivatives with aldehydes in the presence of Lewis acids.
  • Radiolabeling Techniques: Advanced synthesis methods include radiolabeling for imaging applications, particularly using fluorine-18 isotopes for positron emission tomography (PET) studies .

6-Ethyl-5-fluoronicotinaldehyde has potential applications in several fields:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals, particularly in developing novel antimicrobial agents.
  • Material Science: Its unique properties may be harnessed in creating advanced materials with specific electronic or optical characteristics.
  • Radiopharmaceuticals: Used in imaging techniques due to its ability to incorporate fluorine isotopes.

Interaction studies involving 6-Ethyl-5-fluoronicotinaldehyde focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its antibacterial or antifungal efficacy against various pathogens.
  • Mechanistic Studies: To understand the biochemical pathways influenced by this compound.

Several compounds share structural similarities with 6-Ethyl-5-fluoronicotinaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-FluoronicotinaldehydeFluorine at position 5Lacks ethyl group; more reactive due to absence of steric hindrance.
6-EthylnicotinaldehydeEthyl group at position 6Does not contain fluorine; less lipophilic than its fluorinated counterpart.
3-Fluoro-4-methylpyridineFluorine at position 3Different substitution pattern; potential for different biological activities.
4-Fluoro-3-pyridinecarboxaldehydeCarboxaldehyde group at position 3Different functional group; may exhibit different reactivity profiles.

Molecular Architecture

6-Ethyl-5-fluoronicotinaldehyde (C₈H₈FNO) belongs to the pyridinecarboxaldehyde family, characterized by a pyridine ring substituted with an aldehyde group at position 3, fluorine at position 5, and an ethyl group at position 6 (Figure 1). The IUPAC name derives from this substitution pattern: 5-fluoro-6-ethylpyridine-3-carbaldehyde.

Key Structural Attributes:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and π-conjugation.
  • Electron-Withdrawing Groups: The aldehyde (-CHO) and fluorine (-F) substituents polarize the ring, enhancing electrophilic reactivity at specific positions.
  • Steric Effects: The ethyl group (-CH₂CH₃) at position 6 introduces steric hindrance, influencing regioselectivity in subsequent reactions.
PropertyValueSource Analogue
Molecular FormulaC₈H₈FNO
Molecular Weight153.16 g/molCalculated
Boiling Point~190–200°C (est.) (similar compounds)
Density1.25 g/cm³ (est.)

Figure 1: 2D structure of 6-ethyl-5-fluoronicotinaldehyde. (SMILES: O=CC1=CN=C(C(F)=C1)CC)

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

153.058992041 g/mol

Monoisotopic Mass

153.058992041 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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